molecular formula C18H14Cl2N2O3 B14969988 N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B14969988
M. Wt: 377.2 g/mol
InChI Key: NWOMHYJRMLCLJY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide typically involves the following steps:

    Formation of the Isoquinolinyl Intermediate: The isoquinolinyl intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling with Dichlorophenyl Acetamide: The isoquinolinyl intermediate is then coupled with 3,4-dichlorophenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy]acetamide
  • N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-7-yl)oxy]acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is unique due to its specific substitution pattern on the isoquinolinyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-22-8-7-12-13(18(22)24)3-2-4-16(12)25-10-17(23)21-11-5-6-14(19)15(20)9-11/h2-9H,10H2,1H3,(H,21,23)

InChI Key

NWOMHYJRMLCLJY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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